molecular formula C24H23N3O2S2 B2858876 6,7-dimethoxy-2-[(E)-3-phenylprop-2-enyl]sulfanyl-3-(thiophen-2-ylmethyl)quinazolin-4-imine CAS No. 691858-14-7

6,7-dimethoxy-2-[(E)-3-phenylprop-2-enyl]sulfanyl-3-(thiophen-2-ylmethyl)quinazolin-4-imine

Cat. No. B2858876
CAS RN: 691858-14-7
M. Wt: 449.59
InChI Key: RZILWURFYNYUJU-JJKNZDFBSA-N
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Description

6,7-dimethoxy-2-[(E)-3-phenylprop-2-enyl]sulfanyl-3-(thiophen-2-ylmethyl)quinazolin-4-imine is a useful research compound. Its molecular formula is C24H23N3O2S2 and its molecular weight is 449.59. The purity is usually 95%.
BenchChem offers high-quality 6,7-dimethoxy-2-[(E)-3-phenylprop-2-enyl]sulfanyl-3-(thiophen-2-ylmethyl)quinazolin-4-imine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7-dimethoxy-2-[(E)-3-phenylprop-2-enyl]sulfanyl-3-(thiophen-2-ylmethyl)quinazolin-4-imine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analgesic Development

This compound has been studied for its potential to enhance analgesic properties. By employing bioisosteric replacements, researchers aim to improve the efficacy of analgesics. The replacement of the benzyl phenyl ring with an isosteric heterocycle like thiophene has shown to increase analgesic activity .

Synthesis of Tetrahydroisoquinoline Derivatives

The compound serves as a precursor in the synthesis of tetrahydroisoquinoline derivatives , which are significant in medicinal chemistry. These derivatives are used to develop drugs with anti-inflammatory, anti-viral, anti-fungal, and anti-cancer properties .

Parkinson’s Disease Treatment

Derivatives of this compound have been synthesized and evaluated as inhibitors for Parkinson’s disease treatment. The compound’s structure allows for the creation of peripheral catechol-O-methyltransferase inhibitors, which are beneficial in managing Parkinson’s disease symptoms .

Influenza Virus Research

The compound’s derivatives have been used to synthesize potent influenza virus polymerase acidic (PA) endonuclease domain inhibitors. This application is crucial for developing new antiviral drugs, especially for treating influenza .

Chemical Synthesis and Drug Development

Due to its stability and ease of synthesis, the compound is a valuable building block in chemical synthesis. It can be used to create a variety of biologically active compounds, which are essential in drug development .

Bioisosteric Replacement Studies

The compound is used in bioisosteric replacement studies to discover new biologically active compounds. By replacing certain functional groups with bioisosteric equivalents, researchers can enhance the biological activity and reduce toxicity .

Analogue Synthesis for Pharmacological Screening

Researchers have synthesized analogues of this compound to conduct comprehensive pharmacological screening. This process helps in identifying new analgesics with lower doses and superior efficacy compared to existing non-narcotic analgesics .

Optically Active Pharmaceutical Compounds

The compound is instrumental in the synthesis of optically active pharmaceutical compounds. These compounds are important for creating natural products and synthetic pharmaceuticals that require specific optical isomerism for their biological activity .

properties

IUPAC Name

6,7-dimethoxy-2-[(E)-3-phenylprop-2-enyl]sulfanyl-3-(thiophen-2-ylmethyl)quinazolin-4-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S2/c1-28-21-14-19-20(15-22(21)29-2)26-24(27(23(19)25)16-18-11-7-12-30-18)31-13-6-10-17-8-4-3-5-9-17/h3-12,14-15,25H,13,16H2,1-2H3/b10-6+,25-23?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZILWURFYNYUJU-JJKNZDFBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=N)N(C(=N2)SCC=CC3=CC=CC=C3)CC4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1)C(=N)N(C(=N2)SC/C=C/C3=CC=CC=C3)CC4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-dimethoxy-2-[(E)-3-phenylprop-2-enyl]sulfanyl-3-(thiophen-2-ylmethyl)quinazolin-4-imine

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